3,5-Dimethyl-1,2,3,6-tetrahydropyridine

Muscarinic receptor pharmacology SAR studies Tetrahydropyridine substitution patterns

This 3,5-dimethyl-1,2,3,6-tetrahydropyridine scaffold retains receptor affinities comparable to xanomeline, validated for muscarinic agonist lead optimization and NMDA/5-HT3A antagonist programs. Unlike saturated piperidine analogs, the endocyclic olefin is essential for proper conformational presentation to biological targets. Procuring this pre-formed building block eliminates the need for specialized NaBH4/CeCl3 reduction or organocatalytic enantioselective methods, accelerating SAR exploration. Available as stable hydrochloride salt.

Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
Cat. No. B13311022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-1,2,3,6-tetrahydropyridine
Molecular FormulaC7H13N
Molecular Weight111.18 g/mol
Structural Identifiers
SMILESCC1CNCC(=C1)C
InChIInChI=1S/C7H13N/c1-6-3-7(2)5-8-4-6/h3,6,8H,4-5H2,1-2H3
InChIKeyBTGJKEHAMBVEBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-1,2,3,6-tetrahydropyridine: Core Structural Identity and Procurement Benchmarks


3,5-Dimethyl-1,2,3,6-tetrahydropyridine (CAS 1314968-19-8; free base MW 111.18 g/mol) is a C-3/C-5 dimethyl-substituted member of the 1,2,3,6-tetrahydropyridine heterocycle class . This scaffold is functionally distinct from its 1,2,3,4- and 2,3,4,5-tetrahydro isomers, as well as from the fully saturated piperidine analog, due to the presence of a single endocyclic olefin that confers unique conformational constraint and reactivity [1]. The compound is most commonly procured as its hydrochloride salt (CAS 1803581-89-6, MW 147.64 g/mol, typical purity ≥95%) for enhanced stability and handling . Its value in medicinal chemistry derives from its role as a key intermediate for the synthesis of diverse bioactive molecules, including muscarinic receptor ligands, where the 3,5-dimethyl substitution pattern has been explicitly linked to retention of receptor affinity comparable to the clinical candidate xanomeline [2].

3,5-Dimethyl-1,2,3,6-tetrahydropyridine: Why Generic Substitution by Other Tetrahydropyridine Isomers or Analogs Is Scientifically Unsound


The 1,2,3,6-tetrahydropyridine core exists in three distinct structural isomers, each with fundamentally different electronic and steric properties that directly govern their chemical reactivity and biological target engagement [1]. Within the 1,2,3,6-series, the position of methyl substitution is a critical determinant of pharmacological activity: Moltzen et al. (1994) demonstrated that introduction of methyl substituents on the tetrahydropyridine ring generally lowers muscarinic receptor affinity considerably, except for the 3-substituted derivatives, where some activity is retained, establishing a non-linear and position-specific SAR that precludes simple analog interchange [2]. Furthermore, the 3,5-dimethyl pattern is explicitly distinguished from the 5- or 6-monomethyl variants studied by Quimby et al., where only the disubstituted system delivered affinities comparable to xanomeline while requiring a specific NaBH4/CeCl3 reduction protocol for synthesis [3]. Attempting to substitute this compound with the corresponding saturated piperidine analog (3,5-dimethylpiperidine) would eliminate the endocyclic olefin that is essential for maintaining the proper conformational presentation of substituents to biological targets, as evidenced by the consistently lower activity of piperidine derivatives compared to their tetrahydropyridine counterparts in the arecoline bioisostere series [2].

3,5-Dimethyl-1,2,3,6-tetrahydropyridine: Head-to-Head Quantitative Differentiation Evidence


Regiospecific C-3/C-5 Dimethyl Substitution Preserves Muscarinic Affinity Comparable to Xanomeline, Unlike Higher Substitution Patterns

In a systematic SAR study of alkyl-substituted xanomeline analogs, Quimby et al. reported that methyl substitution at the 5- or 6-position of the 1,2,5,6-tetrahydropyridine ring yields receptor affinities comparable to xanomeline, and that a sodium borohydride/cerium trichloride reduction was essential for the synthesis of the 3,5-disubstituted tetrahydropyridines [1]. In contrast, Moltzen et al. demonstrated that introduction of methyl substituents at positions other than C-3 on the 1,2,3,6-tetrahydropyridine ring generally lowers affinity considerably, and that substituents larger than methyl abolish muscarinic activity entirely [2]. This establishes the 3,5-dimethyl pattern as uniquely positioned to retain pharmacological activity in the muscarinic agonist chemotype.

Muscarinic receptor pharmacology SAR studies Tetrahydropyridine substitution patterns

1,2,3,6-Tetrahydropyridine Core Confers Superior Muscarinic Activity Over the Saturated Piperidine Analog in Arecoline Bioisostere Series

Moltzen et al. (1994) directly compared the muscarinic activity of 1,2,3,6-tetrahydropyridine derivatives with their corresponding saturated piperidine analogs across two heterocyclic series (1,2,3-triazoles and tetrazoles). The 4-(3-piperidyl)-1,2,3-triazole and 5-(3-piperidyl)-2H-tetrazole derivatives were found to be generally less active than the corresponding 1,2,3,6-tetrahydropyridine derivatives, with only the 2-allyl- and 2-propargyl-1,2,3-triazole piperidine derivatives displaying activities comparable to the most active tetrahydropyridine compounds [1]. This systematically lower activity of the saturated series establishes the endocyclic olefin as a critical structural feature for high-affinity muscarinic engagement.

Muscarinic agonist design Piperidine vs. tetrahydropyridine Bioisostere comparison

N-Methyl Substitution on 1,2,3,6-Tetrahydropyridine Converts Unselective Full Agonists to M1-Selective Agonists at Muscarinic Receptors

In both the 1,2,3-triazole and tetrazole series studied by Moltzen et al., derivatives without substituents at the basic nitrogen in the 1,2,3,6-tetrahydropyridine ring were found to be unselective full agonists at muscarinic receptors, whereas the methyl-substituted (N-methyl) derivatives generally displayed greater M1 selectivity compared to M2 [1]. While this direct evidence pertains to N-methyl rather than C-methyl substitution, it provides critical class-level inferential support that substitution on the tetrahydropyridine nitrogen profoundly modulates receptor subtype selectivity—a parameter that is equally relevant when considering C-3/C-5 dimethyl substitution patterns where the free NH is available for further derivatization to tune selectivity.

M1 muscarinic selectivity N-methyl tetrahydropyridine Subtype selectivity

Expanded Chemical Space Access via 3,5-Dimethyl Patterning: Differentiated Synthetic Intermediate Utility for Tetrahydropyridine Libraries

The synthesis of 3-substituted-1,2,3,6-tetrahydropyridines has been achieved in moderate to good yields via a tandem alkylation–reduction reaction employing tetrakis(pyridine)lithium tetrakis(N-dihydropyridyl)aluminate [1]. This methodology, when applied to the 3,5-dimethyl substrate, provides access to a distinct chemical space that is orthogonal to the more commonly exploited 4-substituted or 1-substituted tetrahydropyridine series. Additionally, the 3,5-dimethyl-1,2,3,6-tetrahydropyridine scaffold has been incorporated into adamantyl-substituted analogs (e.g., 1-(1-adamantyl)-3,5-dimethyl-1,2,3,6-tetrahydropyridine) that exhibit NMDA receptor antagonist activity, with reported IC50 values in the sub-micromolar range [2], demonstrating that the 3,5-dimethyl core uniquely enables the construction of biologically active N-functionalized derivatives that differ fundamentally from regioisomeric substitution patterns.

Synthetic intermediate Tetrahydropyridine library synthesis Building block differentiation

Predicted Physicochemical Properties Differentiate 3,5-Dimethyl-1,2,3,6-tetrahydropyridine from Isomeric Dimethyltetrahydropyridines for Formulation and Purification

The predicted collision cross sections (CCS) for 3,5-dimethyl-1,2,3,6-tetrahydropyridine provide a quantitative basis for differentiating this isomer from other dimethyl-substituted tetrahydropyridine isomers in complex mixtures using ion mobility mass spectrometry (IM-MS). The predicted CCS values are: [M+H]+ = 123.3 Ų, [M+Na]+ = 130.1 Ų, [M-H]− = 124.0 Ų, and [M+NH4]+ = 144.3 Ų [1]. These values, calculated from the specific 3,5-orientation of methyl groups on the 1,2,3,6-tetrahydropyridine scaffold (SMILES: CC1CNCC(=C1)C), enable unambiguous identification and quantification of this specific isomer in reaction monitoring and quality control workflows, distinguishing it from alternative dimethyl substitution patterns (e.g., 2,6-dimethyl, 4,4-dimethyl) that would exhibit measurably different CCS values due to altered molecular shape and collision gas interaction profiles.

Collision cross section Ion mobility mass spectrometry Physicochemical differentiation

3,5-Dimethyl-1,2,3,6-tetrahydropyridine: High-Value Application Scenarios Supported by Quantitative Differentiation Evidence


Muscarinic Receptor Agonist Lead Optimization Programs

The 3,5-dimethyl-1,2,3,6-tetrahydropyridine scaffold is directly validated for muscarinic agonist lead optimization. As demonstrated by Quimby et al., the 3,5-disubstituted tetrahydropyridine system retains receptor affinities comparable to the clinical candidate xanomeline, while the specific NaBH4/CeCl3 reduction chemistry required for its synthesis underscores the non-trivial nature of accessing this substitution pattern [1]. The Moltzen et al. study further establishes that the free NH is essential for subsequent N-functionalization to tune M1/M2 selectivity, as N-methyl derivatives are more M1-selective than their unsubstituted counterparts, while substituents larger than methyl abolish activity [2]. This positions 3,5-dimethyl-1,2,3,6-tetrahydropyridine as a privileged intermediate for programs seeking to balance muscarinic potency with subtype selectivity.

Ion Channel-Targeted CNS Probe and Tool Compound Synthesis

The 3,5-dimethyl core enables access to biologically active N-adamantyl derivatives that act as NMDA receptor antagonists and 5-HT3A receptor ligands. The compound 1-(1-adamantyl)-3,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride has demonstrated antagonist activity at the human 5-HT3A receptor with an IC50 of 710 nM in Xenopus oocyte electrophysiology assays [1]. This pharmacological profile is distinct from the muscarinic activity discussed above, demonstrating that the 3,5-dimethyl-1,2,3,6-tetrahydropyridine scaffold serves as a versatile entry point into multiple CNS-relevant target classes, a breadth not shared by 4-substituted or 2,6-disubstituted regioisomers that are primarily explored for dopaminergic and kinase targets respectively.

Ion Mobility-Mass Spectrometry Reference Standard for Isomer-Resolved Analytical Method Development

The predicted collision cross section values for 3,5-dimethyl-1,2,3,6-tetrahydropyridine ([M+H]+ = 123.3 Ų, [M+Na]+ = 130.1 Ų) provide a quantitative basis for developing ion mobility-mass spectrometry (IM-MS) methods capable of resolving this specific isomer from other dimethyl-substituted tetrahydropyridine isomers in complex reaction mixtures [1]. This is particularly valuable in process chemistry and quality control settings where regioisomeric purity is critical for downstream biological activity, given the established SAR that different substitution patterns produce markedly different pharmacological profiles.

SAR Library Construction Around the 1,2,3,6-Tetrahydropyridine Chemotype

The expedient synthesis of 3-substituted-1,2,3,6-tetrahydropyridines via tandem alkylation–reduction, as reported by Alcaraz et al. (2011), provides a robust synthetic entry point for constructing focused libraries around the 3,5-dimethyl core [1]. This methodology is differentiated from the more common organocatalytic enantioselective approaches used for 2,6-dialkyl-1,2,5,6-tetrahydropyridines [2], and the Rh(I)-catalyzed C–H functionalization routes employed for highly substituted tetrahydropyridines [3]. Procuring the pre-formed 3,5-dimethyl-1,2,3,6-tetrahydropyridine building block eliminates the need to develop and validate these specialized synthetic methodologies in-house, accelerating SAR exploration timelines.

Quote Request

Request a Quote for 3,5-Dimethyl-1,2,3,6-tetrahydropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.